molecular formula C9H12FNO B8700571 4-fluoro-N-(2-methoxyethyl)aniline

4-fluoro-N-(2-methoxyethyl)aniline

Cat. No.: B8700571
M. Wt: 169.20 g/mol
InChI Key: GILNNWLUUQZYEW-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-methoxyethyl)aniline is a substituted aniline derivative featuring a fluorine atom at the para position of the benzene ring and a 2-methoxyethyl group attached to the nitrogen atom. This compound is synthesized via palladium-catalyzed coupling reactions, as demonstrated in the preparation of TRPA1 inhibitors, where it serves as a key intermediate . Its molecular formula is C₉H₁₂FNO₂, with a molecular weight of 185.20 g/mol. The fluorine atom enhances electron-withdrawing properties, while the 2-methoxyethyl group improves solubility and steric flexibility, making it valuable in medicinal chemistry for CNS-targeted drug development .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

4-fluoro-N-(2-methoxyethyl)aniline

InChI

InChI=1S/C9H12FNO/c1-12-7-6-11-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3

InChI Key

GILNNWLUUQZYEW-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methoxyethyl)aniline typically involves the following steps:

    Nitration: The starting material, 4-fluorobenzene, undergoes nitration to form 4-fluoronitrobenzene.

    Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amino group, yielding 4-fluoroaniline.

    Alkylation: 4-fluoroaniline is then alkylated with 2-methoxyethyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methoxyethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 4-fluoro-N-(2-methoxyethyl)nitrobenzene.

    Reduction: Formation of 4-fluoro-N-(2-methoxyethyl)amine.

    Substitution: Formation of various substituted benzenamines depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(2-methoxyethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methoxyethyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets. The methoxyethyl group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-fluoro-N-(2-methoxyethyl)aniline with five structurally related aniline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound C₉H₁₂FNO₂ 185.20 Para-fluoro, N-(2-methoxyethyl) TRPA1 inhibitor intermediate
4-Methoxy-N-(2-methoxyethyl)aniline C₁₀H₁₅NO₂ 181.23 Para-methoxy, N-(2-methoxyethyl) Solubility enhancer; no bioactivity
N-[(2-Chloro-4-fluorophenyl)methyl]-4-ethoxyaniline C₁₅H₁₅ClFNO 279.74 Chloro, fluoro, ethoxy Unreported bioactivity
4-Fluoro-N-(1H-indol-6-ylmethyl)aniline C₁₅H₁₃FN₂ 248.28 Para-fluoro, N-(indolylmethyl) Antimicrobial/antiproliferative leads
(E)-4-Fluoro-N-(1-phenylethylidene)aniline C₁₄H₁₂FN 213.25 Para-fluoro, Schiff base Coordination chemistry ligand

Key Observations :

  • Solubility : The 2-methoxyethyl group improves hydrophilicity, aiding CNS penetration in drug candidates , whereas indole or trifluoromethyl substituents (e.g., in ) increase lipophilicity.
  • Bioactivity : The indole-containing derivative (C₁₅H₁₃FN₂) shows antimicrobial activity, suggesting π-π stacking interactions enhance target binding .

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